

Thermodynamic Properties of Nitrocyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Nitrocyclopentane	
Cat. No.:	B1585555	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopentane (C₅H₉NO₂), a cyclic nitroalkane, serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant cyclopentylamine derivatives and as a precursor to cyclopentanone via the Nef reaction. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessment, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the key thermodynamic parameters of **nitrocyclopentane**, details on experimental methodologies for their determination, and a visualization of its principal reaction pathways.

Core Thermodynamic Properties

The thermodynamic properties of **nitrocyclopentane** have been characterized through a combination of experimental measurements and critically evaluated data compilations. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Thermochemical Properties of Nitrocyclopentane



Property	Value	Source
Molecular Formula	C5H9NO2	[1]
Molecular Weight	115.13 g/mol	[1]
Boiling Point (at 1 atm)	180 °C (453.15 K)	[2]
Density (at 25 °C)	1.086 g/mL	[2]
Refractive Index (n20/D)	1.454	[2]
Enthalpy of Formation (Ideal Gas, 298.15 K)	Data not explicitly found for nitrocyclopentane	
Enthalpy of Vaporization (at 298.15 K)	49.5 ± 2.0 kJ/mol	[1]
Vapor Pressure (at 25 °C)	115 Pa	[1]

Table 2: Temperature-Dependent Thermodynamic Properties of **Nitrocyclopentane** (Ideal Gas)



Temperature (K)	Heat Capacity, C_p (J/mol·K)	Enthalpy, H (kJ/mol)	Entropy, S (J/mol·K)
200	88.35	16.82	315.84
298.15	124.73	27.83	354.59
400	162.15	42.48	396.63
500	194.52	60.31	438.48
600	222.04	81.16	478.68
700	245.41	104.55	516.84
800	265.34	130.08	552.92
900	282.41	157.48	586.99
1000	297.11	186.49	619.21

Data sourced from

NIST Web Thermo

Tables (WTT)[1].

Enthalpy is relative to

the ideal gas at 0 K.

Table 3: Temperature-Dependent Thermodynamic Properties of **Nitrocyclopentane** (Liquid Phase)



Temperature (K)	Heat Capacity at Saturation, C_sat (J/mol·K)	Enthalpy (kJ/mol)	Entropy (J/mol·K)
250	168.9	-	211.5
298.15	180.4	-	241.9
350	194.5	-	272.7
400	211.3	-	299.8
450	231.0	-	326.1

Data sourced from

NIST Web Thermo

Tables (WTT)[1].

Enthalpy data for the

liquid phase was not

directly available in a

tabulated format.

Experimental Protocols

The determination of the thermodynamic properties of **nitrocyclopentane** relies on a suite of well-established experimental techniques. While specific, detailed protocols for **nitrocyclopentane** are not always available in the literature, the following sections describe the general methodologies employed for nitroalkanes.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of organic compounds like **nitrocyclopentane** is typically determined indirectly through combustion calorimetry.

Protocol: Bomb Calorimetry

- Sample Preparation: A precisely weighed sample of high-purity **nitrocyclopentane** is placed in a sample holder within a high-pressure vessel, known as a "bomb."
- Oxygenation: The bomb is sealed and pressurized with a large excess of pure oxygen.



- Ignition: The sample is ignited electrically.
- Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured.
- Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity

The heat capacity of **nitrocyclopentane**, in both its liquid and solid phases, is commonly measured using Differential Scanning Calorimetry (DSC).

Protocol: Differential Scanning Calorimetry (DSC)

- Sample Encapsulation: A small, accurately weighed sample of nitrocyclopentane (typically 1-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
- Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes a linear heating rate (e.g., 10 K/min).
- Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard, typically sapphire, under the same conditions.

Vapor Pressure

Vapor pressure is a critical property for distillation and for understanding the volatility of a compound. Several methods can be employed for its measurement.

Protocol: Static Method



- Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge) is used.
- Sample Degassing: A sample of nitrocyclopentane is placed in the vessel and thoroughly degassed to remove any dissolved air.
- Equilibration: The vessel is maintained at a constant temperature until the pressure reading stabilizes, indicating that the vapor is in equilibrium with the liquid.
- Measurement: The equilibrium pressure is recorded at various temperatures to establish the vapor pressure curve.

Mandatory Visualizations Synthesis of Nitrocyclopentane

The synthesis of **nitrocyclopentane** can be achieved through several routes. One common laboratory method is the nitration of cyclopentane.

Caption: Workflow for the synthesis of **nitrocyclopentane** via nitration of cyclopentane.

Reduction of Nitrocyclopentane to Cyclopentylamine

A key application of **nitrocyclopentane** is its reduction to cyclopentylamine, a valuable building block in medicinal chemistry.

Caption: Reaction pathway for the reduction of **nitrocyclopentane** to cyclopentylamine.

Nef Reaction of Nitrocyclopentane

The Nef reaction provides a route to convert secondary nitroalkanes, such as **nitrocyclopentane**, into ketones.

Caption: Reaction pathway for the Nef reaction of **nitrocyclopentane** to yield cyclopentanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. nitrocyclopentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Nitrocyclopentane: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1585555#thermodynamic-properties-of-nitrocyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com